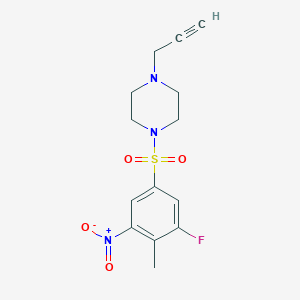

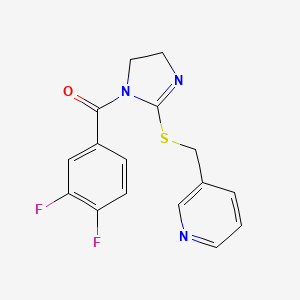

N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

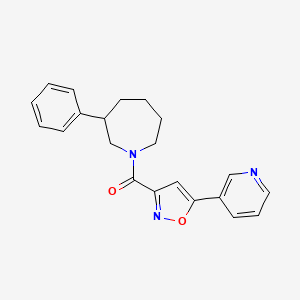

“N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine” is a chemical compound with the molecular formula C17H15N5O2 . It’s a type of pyrimidine, which is a class of organic compounds that are widely present in nature .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can vary depending on the substituents linked to the ring carbon and nitrogen atoms . Specific chemical reactions involving “N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine” were not found in the search results.Applications De Recherche Scientifique

Corrosion Inhibition

The synthesis of novel compounds, including structures similar to N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine, has been investigated for their corrosion inhibiting properties. For instance, a study evaluated the corrosion inhibition efficiency of several novel synthesize compounds for mild steel in acidic solutions. These inhibitors are crucial in industries for applications such as steel pickling, descaling, and oil well acidization. The study found that these compounds act as mixed-type inhibitors, predominantly of the cathodic type, blocking the electrode surface through adsorption. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) analyses confirmed the protection of metal surfaces in the presence of these inhibitors (Singh & Quraishi, 2016).

Antiproliferative Activity

Another research focus has been the synthesis and evaluation of compounds related to N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine for antiproliferative activity. In one study, compounds were synthesized and tested for their ability to inhibit cell growth in various cancer cell lines. The research identified several compounds with significant antiproliferative activity, highlighting the potential of these molecules in cancer treatment strategies (Otmar et al., 2004).

Polymer Science

The field of polymer science has also benefited from the synthesis of diamine compounds similar to N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine. Research in this area has led to the development of new polyimides based on flexible diamine, which are characterized by excellent solubility, thermal stability, and mechanical properties. These materials hold promise for various industrial applications due to their advantageous properties (Liaw et al., 2001).

Detection of Nitroaromatic Compounds

Recent studies have also explored the use of metal-organic frameworks (MOFs) functionalized with similar diamine compounds for the selective detection of nitroaromatic compounds (NACs). These materials have shown high sensitivity and selectivity towards specific NACs, making them useful for environmental monitoring and security applications. The detection mechanism is attributed to hydrogen bonding and π-π interactions between the MOFs and NACs (Hu et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

4-N-benzyl-5-nitro-4-N-phenylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2/c18-16-15(22(23)24)17(20-12-19-16)21(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPLAQQUJVLTLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C3=NC=NC(=C3[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967675.png)

![N-[[4-[3-(Oxan-4-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2967676.png)

![2-[2-Oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2967684.png)

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2967689.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2967691.png)

![N-{3-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B2967693.png)